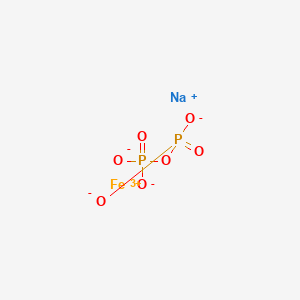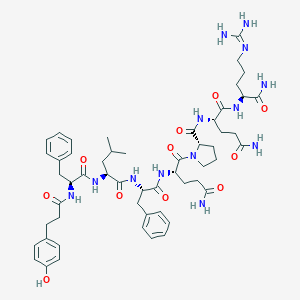
16-phenyl tetranor Prostaglandin E2
描述
16-phenyl tetranor Prostaglandin E2: is a synthetic analog of Prostaglandin E2, a naturally occurring prostaglandin in the human body. Prostaglandins are lipid compounds that have diverse physiological roles, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound is known for its enhanced stability and potency compared to natural Prostaglandin E2 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-phenyl tetranor Prostaglandin E2 typically involves multiple steps, starting from readily available precursors. A common approach includes the use of a dichloro-containing bicyclic ketone as a starting material. Key steps in the synthesis include:
Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: to introduce the necessary stereochemistry.
Ketoreductase-catalyzed diastereoselective reduction: of enones to set critical stereochemical configurations.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of biocatalysis for stereoselective transformations and regioselective functionalization to ensure high yields and purity .
化学反应分析
Types of Reactions: 16-phenyl tetranor Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as chromium trioxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further functionalized for specific applications .
科学研究应用
Chemistry: 16-phenyl tetranor Prostaglandin E2 is used as a model compound to study the synthesis and reactivity of prostaglandins. Its stability and potency make it an ideal candidate for developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of prostaglandins on various physiological processes. It has been shown to have potent hypotensive effects and is used in research on blood pressure regulation and cardiovascular diseases.
Industry: The compound is also used in the development of new pharmaceuticals and therapeutic agents. Its enhanced stability and potency make it a valuable tool in drug discovery and development.
作用机制
16-phenyl tetranor Prostaglandin E2 exerts its effects by binding to the E series of prostaglandin receptors (EP receptors), which are G protein-coupled receptors. These receptors are involved in various intracellular signaling pathways, including the regulation of cAMP levels and calcium ion concentrations. The binding of this compound to EP receptors leads to the activation or inhibition of specific signaling pathways, resulting in its physiological effects .
相似化合物的比较
Prostaglandin E2 (PGE2): The natural counterpart of 16-phenyl tetranor Prostaglandin E2, with similar physiological roles but lower stability and potency.
Sulprostone: A synthetic analog of Prostaglandin E2 with similar applications but different pharmacokinetic properties.
Cloprostenol: Another synthetic prostaglandin analog used in veterinary medicine.
Uniqueness: this compound is unique due to its enhanced metabolic stability and increased potency compared to natural Prostaglandin E2. These properties make it a valuable tool in both research and therapeutic applications.
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWJXQSQVUJRNS-YYWARMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38315-44-5 | |
| Record name | 16-Phenyl-17,18,19,20-tetranorprostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)







